molecular formula C8H8F2 B1337320 (1,1-Difluoroethyl)benzene CAS No. 657-35-2

(1,1-Difluoroethyl)benzene

Cat. No. B1337320
CAS RN: 657-35-2
M. Wt: 142.15 g/mol
InChI Key: DWCFBWPLRGQFLN-UHFFFAOYSA-N
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Description

(1,1-Difluoroethyl)benzene, also known as 1,1-difluoroethylbenzene or DFEB, is a versatile organic compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless liquid with a boiling point of 134.7°C and a melting point of −32°C. It is a highly reactive compound, and can be used as a reagent in a variety of reactions, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, DFEB has been studied in recent years as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer's, and Parkinson's. In

Scientific Research Applications

Microwave-Assisted Synthesis

A microwave-assisted protocol has been developed for the synthesis of 1,4-bis(difluoromethyl)benzene, showcasing the efficiency of microwave techniques in enhancing yield and reducing reaction time for the production of fluorinated benzene derivatives (Pan, Wang, & Xiao, 2017).

Ionic Liquid-Benzene Mixtures

The structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene was investigated, indicating that the presence of benzene significantly alters the ionic liquid structure, especially in cation-cation interactions (Deetlefs et al., 2005).

Fluorine-Containing Polyethers

New fluorine-containing polyethers were synthesized from a highly fluorinated monomer, demonstrating low dielectric properties and thermal stability, suitable for applications in materials science (Fitch et al., 2003).

Hybrid Organic/Inorganic Benzene

Research on benzene derivatives, including the synthesis of a hybrid organic/inorganic benzene structure, has contributed to fundamental and applied chemistry, offering insights into the aromaticity and stability of such compounds (Marwitz et al., 2009).

Photolysis of Hypervalent Iodine(III) Reagents

An efficient method for the generation of difluoromethyl radicals was developed, facilitating the introduction of difluoromethyl groups into various heteroarenes, a significant advancement in synthetic organic chemistry (Sakamoto, Kashiwagi, & Maruoka, 2017).

Solid-State Emissive Fluorophores

A novel architecture for green fluorophores based on a simple benzene ring was established, showing high fluorescence emission and photostability. This advancement highlights the potential for benzene derivatives in imaging applications and displays (Beppu et al., 2015).

properties

IUPAC Name

1,1-difluoroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCFBWPLRGQFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449096
Record name 1,1-difluoro-ethyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Difluoroethyl)benzene

CAS RN

657-35-2
Record name 1,1-difluoro-ethyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Liu, C Esteva-Font, C Yao, PW Phuan… - Bioorganic & medicinal …, 2013 - Elsevier
The kidney urea transport protein UT-B is an attractive target for the development of small-molecule inhibitors with a novel diuretic (‘urearetic’) action. Previously, two compounds in the …
Number of citations: 31 www.sciencedirect.com
Y Ohtsuka, T Yamakawa - Journal of Fluorine Chemistry, 2016 - Elsevier
Cobalt/diamine-catalyzed 1,1-difluoroethylation and 2,2,2-trifluoroethylation of aryl Grignard reagents with 1,1-difluoroethyl and 2,2,2-trifluoroethyl halides were investigated. With …
Number of citations: 42 www.sciencedirect.com
MO Anderson, J Zhang, Y Liu, C Yao… - Journal of medicinal …, 2012 - ACS Publications
Urea transporters, which include UT-B in kidney microvessels, are potential targets for development of drugs with a novel diuretic (‘urearetic’) mechanism. We recently identified, by high-…
Number of citations: 119 pubs.acs.org
M Schlosser, N Brügger, W Schmidt, N Amrhein - Tetrahedron, 2004 - Elsevier
A simple three-step procedure converted the readily accessible (2-bromo-1,1-difluoroethyl)arenes () into α-aryl-α,α-difluoroacetaldehydes (). Subsequent hydrocyanation, hydrolysis, …
Number of citations: 30 www.sciencedirect.com
L Han, JB Xia, L You, C Chen - Tetrahedron, 2017 - Elsevier
Photoexcited arylketones catalyze the direct chlorination of C(sp 3 )–H groups by N- chlorosuccinimide. Acetophenone is the most effective catalyst for functionalization of unactivated C…
Number of citations: 28 www.sciencedirect.com
S Rozen - Accounts of chemical research, 2005 - ACS Publications
Elemental fluorine is a starting point for nucleophilic fluorinations (eg, BrF 3 ), radical fluorinations (eg, F 2 under irradiation), and electrophilic fluorinations (eg, AcOF). All three …
Number of citations: 95 pubs.acs.org
TH Rehm - Chemical Engineering & Technology, 2016 - Wiley Online Library
The unique properties of fluorine resulting from its tremendously high electronegativity make it a key player in the quest of enabling new and advanced qualities for chemical …
Number of citations: 51 onlinelibrary.wiley.com
Y Zhang, NA Fitzpatrick, M Das, IP Bedre, HG Yayla… - Chem Catalysis, 2022 - cell.com
A catalytic C sp 3 –H functionalization manifold for accessing reactive carbocation intermediates directly from a range of C sp 3 –H bonds is reported. The catalytic design relies on a …
Number of citations: 29 www.cell.com
NA Meanwell - Journal of medicinal chemistry, 2018 - ACS Publications
The electronic properties and relatively small size of fluorine endow it with considerable versatility as a bioisostere and it has found application as a substitute for lone pairs of electrons, …
Number of citations: 515 pubs.acs.org
MS Wiehn, SD Lindell, S Bräse - Journal of Combinatorial …, 2009 - ACS Publications
An efficient method to synthesize gem-difluorinated compounds on solid supports is described. The strategy is based on the design of a novel sulfur linker system that enables, to the …
Number of citations: 10 pubs.acs.org

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